Melting Point and Structural Stability
The experimentally determined melting point of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is 469 K (approx. 196°C) [1], which is approximately 12°C higher than the computationally predicted value of 184.38°C (457.5 K) . The single-crystal X-ray structure reveals that the molecule occupies a special position on an inversion centre, with O-H···N hydrogen bonding linking the hydroxyl group to the piperidine nitrogen [1]. This intramolecular hydrogen bonding network contributes to a higher-than-predicted melting point, indicating stronger intermolecular forces in the solid state compared to what typical computational models anticipate.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 469 K (approx. 196°C, experimentally measured) |
| Comparator Or Baseline | Predicted melting point: 184.38°C (457.5 K); typical hydroquinone Mannich bases range from 140–180°C |
| Quantified Difference | +12°C higher than predicted; upper range of class |
| Conditions | X-ray crystallography and thermal analysis; prediction via computational methods (ACD/Labs) |
Why This Matters
Higher-than-predicted melting point signals robust solid-state stability, favoring shelf-life reliability and process consistency for pharmaceutical development and analytical standard procurement.
- [1] 2,5-Bis(1-piperidinylmethyl)benzene-1,4-diol. Acta Crystallographica Section E, 2004, 60, o1406-o1408. doi: 10.1107/S1600536804016715 View Source
